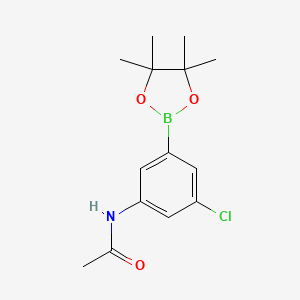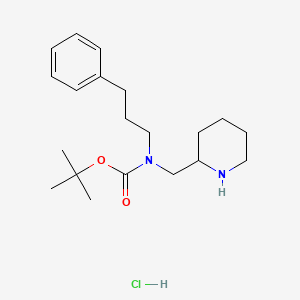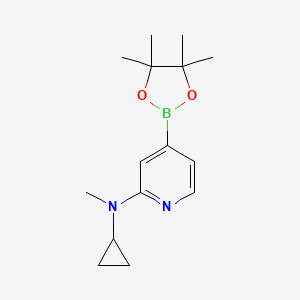
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a cyclopropyl group, a methyl group, and a boronic ester moiety attached to a pyridine ring. The presence of the boronic ester makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
The synthesis of N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the cyclopropyl and methyl groups are introduced through alkylation reactions.
Introduction of the boronic ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron and a palladium catalyst under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide can convert the boronic ester to a boronic acid.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several scientific research applications:
Organic Synthesis: It is widely used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Material Science: It is used in the development of advanced materials, such as polymers and catalysts, due to its ability to form stable carbon-boron bonds.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions, particularly the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. The boronic ester moiety acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can be compared with other boronic acid derivatives, such as:
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound also contains a boronic ester moiety and is used in similar applications, but its structure includes a benzamide group instead of a pyridine ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring and is used in Suzuki-Miyaura coupling reactions, similar to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C15H23BN2O2 |
|---|---|
Peso molecular |
274.17 g/mol |
Nombre IUPAC |
N-cyclopropyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)11-8-9-17-13(10-11)18(5)12-6-7-12/h8-10,12H,6-7H2,1-5H3 |
Clave InChI |
RSWQFLCKBANHRW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


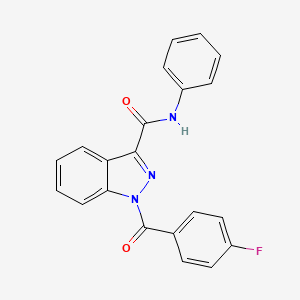
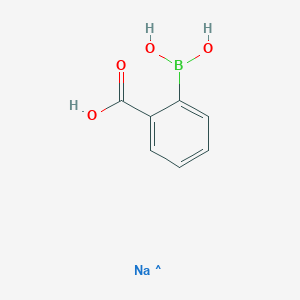
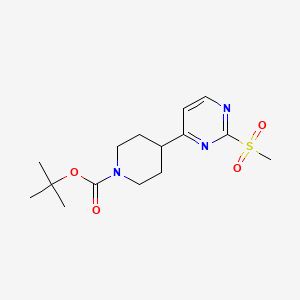
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)
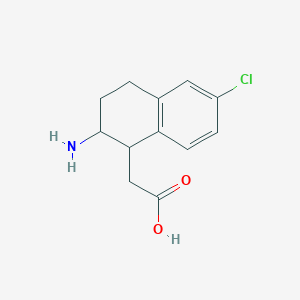
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)
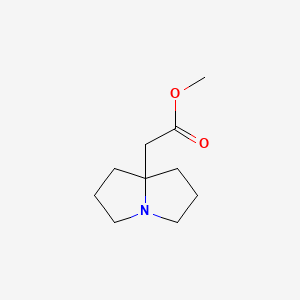
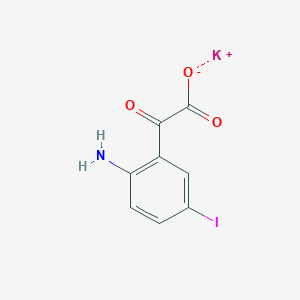
![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
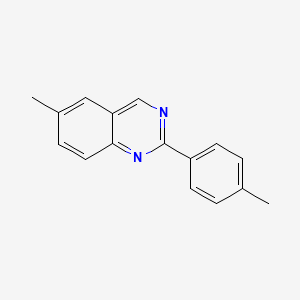
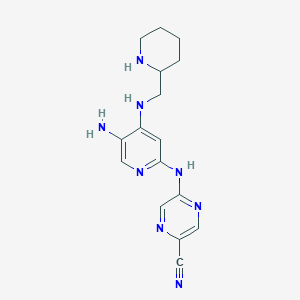
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
